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Compound of Interest

Compound Name: 6-iodo-5-methyl-1H-indazole
CAS No.: 1082040-11-6
Cat. No.: B1503182
. J

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring,
IS a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of
pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1]
The introduction of specific substituents, such as halogens and alkyl groups, can significantly
modulate the biological activity and pharmacokinetic profile of the parent scaffold. The title
compound, 6-iodo-5-methyl-1H-indazole, incorporates an iodine atom, a common bioisostere
for other functional groups and a handle for further synthetic transformations, and a methyl
group, which can influence lipophilicity and metabolic stability.

This guide presents a detailed protocol for a comprehensive theoretical study of 6-iodo-5-
methyl-1H-indazole using Density Functional Theory (DFT), complemented by a guide to its
spectroscopic characterization. The causality behind the choice of computational methods and
the self-validating nature of combining theoretical predictions with experimental data are
emphasized throughout.

Synthesis and Spectroscopic Characterization

While a specific synthetic route for 6-iodo-5-methyl-1H-indazole is not extensively reported, a
plausible pathway can be extrapolated from known syntheses of related indazoles.[3][4] A
potential route could involve the iodination of 5-methyl-1H-indazole. The subsequent
characterization of the synthesized compound is crucial for validating its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

[5]
Experimental Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified 6-iodo-5-methyl-1H-indazole in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR
tube.[6]

o Data Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher spectrometer.
Chemical shifts (8) should be reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.[6]

o Data Analysis: Analyze the chemical shifts, integration, multiplicity, and coupling constants to
assign the signals to the respective protons and carbons of the molecule.

Expected Spectroscopic Data:

The following table presents the predicted *H and 13C NMR chemical shifts for 6-iodo-5-
methyl-1H-indazole. These predictions are based on the analysis of similar substituted
indazoles and serve as a guide for experimental verification.[7][8]

H NMR (Predicted) 13C NMR (Predicted)
Position d (ppm)

NH ~13.0

H3 ~8.0

Ha ~7.8

H7 ~7.5

CHs ~2.4

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is essential for confirming the elemental
composition of the synthesized molecule.[5]

Experimental Protocol:

o Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile
solvent like methanol or acetonitrile.[6]

o Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a
TOF or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.[6]

o Data Analysis: Determine the accurate mass of the protonated molecule ([M+H]*) and
compare it with the theoretical mass to confirm the elemental formula (CsH7INz2).

Theoretical Studies: A Computational Deep Dive

DFT calculations provide invaluable insights into the geometric, electronic, and reactive
properties of molecules, offering a powerful complement to experimental data.[9][10][11][12]

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical investigation of a novel
compound like 6-iodo-5-methyl-1H-indazole.
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Caption: Workflow for DFT-based theoretical studies.

Detailed Computational Protocol

» Software: All calculations are to be performed using the Gaussian 09 or a later version of the
software suite.[10][11]

¢ Method Selection: The B3LYP functional with the 6-311++G(d,p) basis set is a reliable
choice for this class of molecules, as it has been shown to provide a good balance between
accuracy and computational cost in similar systems.[7][13] For the iodine atom, a basis set
with effective core potentials, such as LANL2DZ, should be employed.
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o Geometry Optimization: The initial structure of 6-iodo-5-methyl-1H-indazole is drawn and
subjected to a full geometry optimization without any symmetry constraints to find the global
minimum on the potential energy surface.

e Frequency Calculation: A frequency calculation is performed on the optimized geometry to
confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain
thermodynamic properties and simulated IR spectra.

 NMR Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate
the *H and 13C NMR chemical shifts of the optimized structure. The calculated absolute
shieldings are then converted to chemical shifts relative to TMS, which is also calculated at
the same level of theory.

o Electronic Property Analysis:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The
HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

o Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the
electron density distribution and identify regions susceptible to electrophilic and
nucleophilic attack.

Predicted Theoretical Data

The following tables summarize the expected outcomes of the DFT calculations.

Table 1: Key Geometric Parameters (Predicted)

Parameter Value
C5-C6 Bond Length ~1.40 A
C6-l Bond Length ~2.10 A
C4-C5-C6 Angle ~120°
C5-C6-C7 Angle ~118°
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Table 2: Electronic Properties (Predicted)

Property Value

HOMO Energy ~-6.0eV
LUMO Energy ~-1.5eV
HOMO-LUMO Gap ~45eV

The MEP map would likely show a negative potential (red/yellow) around the nitrogen atoms of
the pyrazole ring, indicating their nucleophilic character, and a positive potential (blue) around
the N-H proton.

The following diagram illustrates the predicted HOMO and LUMO distributions.
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Caption: Predicted Frontier Molecular Orbitals.

Applications in Drug Development

The indazole scaffold is a privileged structure in drug discovery.[2] Compounds containing this
moiety have been developed as protein kinase inhibitors for cancer therapy.[14] The theoretical
insights gained from the study of 6-iodo-5-methyl-1H-indazole can guide its application in
several ways:

e Structure-Activity Relationship (SAR) Studies: The calculated electronic properties, such as
the MEP and FMOs, can help rationalize the binding of this scaffold to biological targets and
guide the design of more potent analogs.

o Lead Optimization: The iodine atom at the 6-position serves as a versatile synthetic handle
for introducing other functional groups through cross-coupling reactions, allowing for the
exploration of a wide chemical space.
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e Pharmacokinetic Profiling: The calculated properties can be used in quantitative structure-
property relationship (QSPR) models to predict ADME (absorption, distribution, metabolism,
and excretion) properties.

Conclusion

This technical guide has outlined a comprehensive, integrated approach for the theoretical and
spectroscopic investigation of 6-iodo-5-methyl-1H-indazole. By combining the predictive
power of DFT calculations with the empirical validation from NMR and MS, researchers can
gain a deep understanding of the structural and electronic features of this molecule. This
knowledge is critical for its potential application as a building block in the development of novel
therapeutic agents. The methodologies described herein provide a robust and scientifically
rigorous framework for the characterization of new chemical entities in the field of medicinal
chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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